molecular formula C13H18N4O2 B11770348 1-Ethyl-4-(2-(3-nitrophenyl)hydrazono)piperidine

1-Ethyl-4-(2-(3-nitrophenyl)hydrazono)piperidine

Cat. No.: B11770348
M. Wt: 262.31 g/mol
InChI Key: AYHCXYBBCHYKAA-UHFFFAOYSA-N
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Description

1-Ethyl-4-(2-(3-nitrophenyl)hydrazono)piperidine is an organic compound with the molecular formula C13H18N4O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a hydrazone linkage with a nitrophenyl group.

Preparation Methods

Chemical Reactions Analysis

1-Ethyl-4-(2-(3-nitrophenyl)hydrazono)piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various oxidizing agents such as potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethyl-4-(2-(3-nitrophenyl)hydrazono)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(2-(3-nitrophenyl)hydrazono)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

N-[(1-ethylpiperidin-4-ylidene)amino]-3-nitroaniline

InChI

InChI=1S/C13H18N4O2/c1-2-16-8-6-11(7-9-16)14-15-12-4-3-5-13(10-12)17(18)19/h3-5,10,15H,2,6-9H2,1H3

InChI Key

AYHCXYBBCHYKAA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(=NNC2=CC(=CC=C2)[N+](=O)[O-])CC1

Origin of Product

United States

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